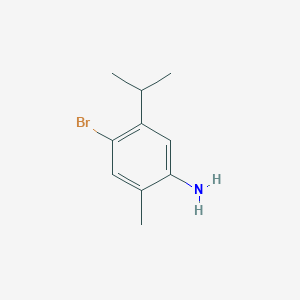

4-Bromo-5-isopropyl-2-methylaniline

Description

4-Bromo-5-isopropyl-2-methylaniline is a substituted aniline derivative featuring a bromine atom at the 4-position, an isopropyl group at the 5-position, and a methyl group at the 2-position of the benzene ring. The bulky isopropyl group distinguishes it from halogen-substituted analogs, influencing its electronic, steric, and reactivity profiles.

Properties

Molecular Formula |

C10H14BrN |

|---|---|

Molecular Weight |

228.13 g/mol |

IUPAC Name |

4-bromo-2-methyl-5-propan-2-ylaniline |

InChI |

InChI=1S/C10H14BrN/c1-6(2)8-5-10(12)7(3)4-9(8)11/h4-6H,12H2,1-3H3 |

InChI Key |

LRTARXLKNBBVHT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1N)C(C)C)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-isopropyl-2-methylaniline typically involves multi-step reactions starting from benzene derivatives. One common approach includes:

Nitration: Introduction of a nitro group to the benzene ring.

Reduction: Conversion of the nitro group to an amino group.

Bromination: Introduction of a bromine atom to the benzene ring.

Alkylation: Addition of isopropyl and methyl groups to the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-isopropyl-2-methylaniline undergoes various chemical reactions, including:

Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.

Reduction: Reduction of the nitro group back to an amino group.

Substitution: Replacement of the bromine atom with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted anilines .

Scientific Research Applications

4-Bromo-5-isopropyl-2-methylaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Bromo-5-isopropyl-2-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The presence of the bromine atom and the amino group allows it to form specific interactions with these targets, potentially affecting their activity and function. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural analogs include halogenated and alkyl-substituted anilines. Substituent positions and types critically impact properties:

*Estimated based on substituent contributions.

Physical Properties

- Melting Points and Solubility: Halogenated analogs (e.g., 4-Bromo-5-chloro-2-methylaniline) likely exhibit higher melting points due to stronger dipole interactions. The isopropyl group in the target compound may reduce melting points and enhance solubility in nonpolar solvents.

Biological Activity

4-Bromo-5-isopropyl-2-methylaniline is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C10H14BrN

- Molecular Weight : 228.13 g/mol

- IUPAC Name : 4-bromo-5-isopropyl-2-methylaniline

The biological activity of 4-Bromo-5-isopropyl-2-methylaniline is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the bromine atom and the isopropyl group enhances its lipophilicity, potentially increasing its bioavailability and interaction with biological macromolecules.

Antimicrobial Activity

Research indicates that 4-Bromo-5-isopropyl-2-methylaniline exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study assessed its effects on several cancer cell lines, including breast (MCF7) and prostate (PC3) cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 15.2 |

| PC3 | 12.7 |

The IC50 values indicate that 4-Bromo-5-isopropyl-2-methylaniline possesses significant cytotoxic effects, warranting further investigation into its potential as an anticancer therapeutic agent.

Case Study 1: Antimicrobial Efficacy

A recent investigation focused on the antimicrobial efficacy of 4-Bromo-5-isopropyl-2-methylaniline against multidrug-resistant bacteria. The study employed a broth microdilution method to determine MIC values. The results highlighted the compound's ability to inhibit growth in resistant strains, indicating its potential role in combating antibiotic resistance.

Case Study 2: Cancer Cell Line Evaluation

In a separate study, researchers explored the compound's effects on cancer cell lines through MTT assays. The findings revealed that treatment with varying concentrations of 4-Bromo-5-isopropyl-2-methylaniline led to dose-dependent reductions in cell viability across multiple cancer types. This suggests a mechanism involving apoptosis or cell cycle arrest.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.